4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of corresponding aldehydes or ketones with sulfadiazine. For instance, a related compound, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine. This process involves FTIR and UV–Vis spectral analysis, alongside DFT computational methods for structural determination (Sowrirajan et al., 2022).
Molecular Structure Analysis
The structural investigation of sulfonamide derivatives includes experimental and theoretical methods. A study on a similar sulfonamide utilized FTIR, 1HNMR, and UV-Visible spectroscopy, complemented by DFT for a comprehensive molecular structure analysis. These approaches help elucidate the molecular geometry, electronic structure, and potential reactive sites of the compound (Elangovan et al., 2021).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrolopyrimidine and Triazolopyrimidine Derivatives : The compound has been used in the synthesis of various pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives and triazolopyrimidine derivatives. These derivatives have shown potential in antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Novel Thiourea Derivatives Synthesis : This compound is a precursor in synthesizing new thiourea derivatives bearing the benzenesulfonamide moiety. These derivatives have been screened for activity against Mycobacterium tuberculosis, showing significant antimycobacterial properties (Ghorab et al., 2017).
Structural and Spectroscopic Analysis : The compound has been studied for its molecular structure and spectroscopic properties, including FTIR, NMR, and UV-Vis spectroscopy. This research aids in understanding the chemical and physical properties of the compound (Mansour & Ghani, 2013).
Biological and Medicinal Applications
Antimicrobial Activity : Derivatives of this compound have been evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (Nunna et al., 2014).
Antituberculosis Potential : Some derivatives synthesized from this compound have exhibited high antimycobacterial activity, making them potential candidates for antituberculosis drugs (Esteve et al., 2006).
Anticancer Research : Compounds derived from this chemical have been studied for their potential as anticancer agents. They have shown activity against various cancer cell lines, offering insights into new therapeutic approaches (Żołnowska et al., 2018).
Chemical Studies and Applications
Molecular Docking Studies : The compound has been used in molecular docking studies to understand its interactions with biological targets, providing valuable information for drug design and discovery (Sowrirajan et al., 2022).
Quantum Chemical Calculations : The compound has been subjected to quantum chemical calculations, aiding in understanding its electronic structure and reactivity, crucial for various chemical applications (Rublova et al., 2017).
properties
IUPAC Name |
4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-31-19-10-5-15(13-20(19)32-2)18(28)11-12-24-16-6-8-17(9-7-16)35(29,30)27-21-14-22(33-3)26-23(25-21)34-4/h5-14,24H,1-4H3,(H,25,26,27)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWLGRFYPITEC-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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